5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole
Overview
Description
The compound “5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole” is a complex organic molecule. It contains a pyridin-2-yl group, which is a common structure in many pharmaceuticals and fine chemicals . The tosyl group is a common protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Scientific Research Applications
Synthesis and Reactivity
- One-Pot Synthesis : The compound undergoes lactonization to form tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, with the product formation controlled by the position of the pyridyl substituent (Gómez-García et al., 2016).
Ligand Synthesis
- Efficient Method for Ligand Synthesis : An efficient synthesis method has been developed for the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, addressing inconsistencies in yield and purification in previous routes (Shimizu, Holder, & Stoltz, 2013).
Catalysis
- Electrochemical Reduction of CO2 : This compound, as part of rhenium tricarbonyl complexes, has been used in the electrocatalytic reduction of CO2, showing variation in reaction speed depending on the solvent used (Nganga et al., 2017).
Antimicrobial Activity
- Antimicrobial Properties : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, showing varying degrees of effectiveness (Bayrak et al., 2009).
Coordination Chemistry
- Gold(III) Adducts : Gold(III) pyridinyl-oxazoline cationic complexes with this compound have been synthesized and structurally characterized, revealing insights into the reactivity of the coordinated ligands (Cinellu et al., 2009).
Future Directions
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-5-7-12(8-6-11)21(18,19)15-14(20-10-17-15)13-4-2-3-9-16-13/h2-10,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIGQCCDDTNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C(OC=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856611 | |
Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239798-77-7 | |
Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.